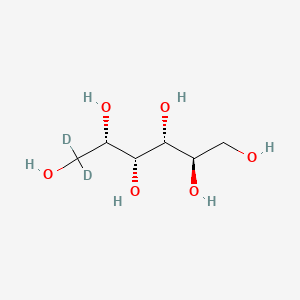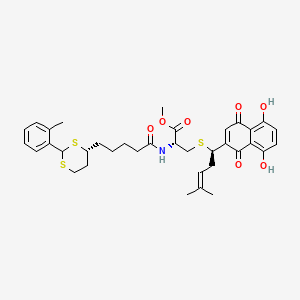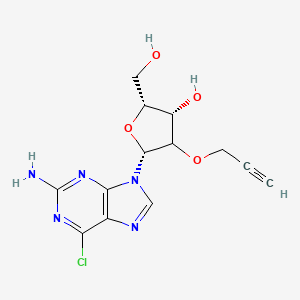
D-Sorbitol-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Sorbitol-d2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound without altering its chemical properties significantly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Sorbitol-d2 is synthesized through the catalytic hydrogenation of D-glucose in the presence of deuterium gas. The reaction typically involves a metallic catalyst such as ruthenium or nickel supported on a carrier like titanium dioxide. The process is carried out under high pressure and moderate temperature to ensure complete conversion of D-glucose to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a continuous-flow hydrogenation process. This method enhances the yield and efficiency of the reaction. The reaction conditions are optimized to achieve high selectivity and conversion rates, with temperatures around 100°C and pressures up to 8 MPa. The use of a continuous-flow reactor allows for better control over the reaction parameters and minimizes catalyst deactivation .
Analyse Chemischer Reaktionen
Types of Reactions: D-Sorbitol-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of D-glucose to this compound involves hydrogen gas and a metallic catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups under specific conditions, although this is less common.
Major Products:
Oxidation: D-fructose-d2
Reduction: this compound (from D-glucose)
Substitution: Various deuterated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Sorbitol-d2 is used as a tracer in metabolic studies to understand the pathways and interactions of sorbitol in biological systems. Its deuterium labeling allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is employed to study the metabolism of sorbitol in organisms. It helps in elucidating the role of sorbitol in cellular processes and its conversion to other metabolites .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sorbitol-based drugs. Its stable isotope labeling provides accurate data on the drug’s behavior in the body .
Industry: In the industrial sector, this compound is utilized as a stabilizing excipient, sweetener, humectant, and thickener in various formulations. Its deuterium labeling ensures that it does not interfere with the product’s properties while allowing for detailed analysis .
Wirkmechanismus
D-Sorbitol-d2 exerts its effects primarily through its role as a sugar alcohol. It is slowly metabolized in the body, minimizing the impact on insulin levels. In the large intestine, it draws water into the lumen, stimulating bowel movements and acting as a laxative . The deuterium labeling does not significantly alter its mechanism of action but allows for precise tracking in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Sorbitol: A non-deuterated form of D-Sorbitol-d2, commonly used as a sweetener and humectant.
D-Glucitol: Another name for sorbitol, emphasizing its derivation from glucose.
Isosorbide: A diol derived from sorbitol through dehydration reactions, used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic studies without altering its chemical properties. This makes it an invaluable tool in research and industrial applications where precise tracking and analysis are required .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0 |
InChI-Schlüssel |
FBPFZTCFMRRESA-SIAWFSHJSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)


![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
